Harzianum A

Description

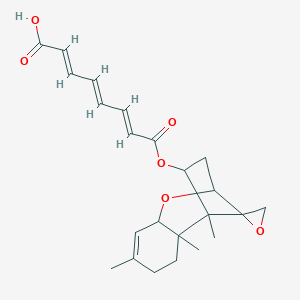

harzianum B is the (E,Z,E)-isomer; isolated from Trichoderma harzianum; structure in first source

Propriétés

IUPAC Name |

(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDNLIUSWSBCT-WUJFNTSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156250-74-7 | |

| Record name | Harzianum A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Harzianum A: A Technical Guide to its Mechanism of Action Against Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianum A, a trichothecene mycotoxin produced by the fungus Trichoderma arundinaceum, has demonstrated significant potential as a biocontrol agent against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its direct antifungal activity and its role in the induction of plant systemic resistance. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a resource for researchers and professionals in the fields of plant pathology, mycology, and the development of novel bio-fungicides.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological control agents as alternatives to synthetic chemical pesticides. Among these, fungi of the genus Trichoderma have long been recognized for their ability to antagonize plant pathogens. Trichoderma arundinaceum (formerly identified in some literature as Trichoderma harzianum) produces a diverse array of secondary metabolites, including the sesquiterpenoid trichothecene, this compound. This compound has emerged as a key player in the biocontrol efficacy of the producing organism, exhibiting a dual mode of action: direct inhibition of fungal pathogens and stimulation of the plant's own defense systems. This guide will delve into the technical details of these mechanisms.

Direct Antifungal Activity of this compound

This compound exhibits direct antifungal properties against a variety of economically important plant pathogens. While comprehensive quantitative data for the purified compound remains an area of active research, studies on Trichoderma strains producing this compound and their culture filtrates provide strong evidence of its efficacy.

Quantitative Data on Antifungal Efficacy

The following table summarizes the inhibitory effects of Trichoderma arundinaceum isolates, notable for their production of this compound, against various phytopathogenic fungi. It is important to note that these values often reflect the combined effects of multiple metabolites in culture filtrates or dual culture assays.

| Phytopathogen | Antagonist Strain/Product | Assay Type | Inhibition Rate (%) | Reference |

| Botrytis cinerea | T. harzianum CCTCC-SBW0162 (produces harzianopyridone, harzianolide) | Dual Culture | 90.6% | [1] |

| Fusarium oxysporum | T. harzianum (endophytic) | Dual Culture | 86.6% | [2] |

| Sclerotinia sclerotiorum | T. harzianum ethyl acetate extract | Poison Food Technique | 94.44% | [3] |

| Alternaria sp. | T. harzianum ethyl acetate extract | Poison Food Technique | 77.04% | [3] |

| Fusarium solani | T. harzianum ethyl acetate extract | Poison Food Technique | 51.48% | [3] |

| Botrytis cinerea | T. harzianum T39 | In vivo (bean leaves) | 56-100% disease reduction | [4] |

Note: The specific contribution of this compound to the observed inhibition in these studies requires further investigation with the purified compound.

Experimental Protocols for Antifungal Activity Assessment

This method assesses the direct antagonistic interaction between Trichoderma and a phytopathogen.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. Pour into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a T. arundinaceum culture on one side of the PDA plate. On the opposite side, place a mycelial plug of the target phytopathogen.

-

Incubation: Incubate the plates at 25-28°C for 5-7 days.

-

Data Collection: Measure the radial growth of the pathogen in the direction of the antagonist and in the opposite direction (control). Calculate the percentage of inhibition using the formula: (R1 - R2) / R1 * 100, where R1 is the radial growth of the pathogen in the control and R2 is the radial growth of the pathogen towards the antagonist.[2]

This method evaluates the inhibitory effect of fungal extracts containing this compound.

-

Extract Preparation: Culture T. arundinaceum in a suitable liquid medium (e.g., Potato Dextrose Broth) and extract the secondary metabolites using a solvent such as ethyl acetate.[3]

-

Media Amendment: Incorporate different concentrations of the dried extract into molten PDA.

-

Inoculation: Place a mycelial plug of the target pathogen in the center of the amended PDA plates.

-

Incubation and Data Collection: Incubate at the optimal temperature for the pathogen and measure the mycelial growth daily until the control plate (PDA without extract) is fully colonized. Calculate the percentage of mycelial growth inhibition.[3]

Induction of Plant Systemic Resistance

Beyond its direct antifungal effects, this compound plays a crucial role as an elicitor of the plant's innate immune system. This leads to a state of heightened defense readiness, known as Induced Systemic Resistance (ISR), which provides broad-spectrum and long-lasting protection against subsequent pathogen attacks.

Signaling Pathways Activated by this compound

The interaction of this compound with plant cells triggers a complex signaling cascade, primarily involving the jasmonic acid (JA) and salicylic acid (SA) pathways. These pathways are key regulators of plant defense against different types of pathogens.

-

Jasmonic Acid (JA) Pathway: This pathway is predominantly activated in response to necrotrophic pathogens and herbivorous insects. Key components include JAZ (Jasmonate-ZIM domain) proteins, which act as repressors. In the presence of JA, JAZ proteins are degraded, leading to the activation of transcription factors like MYC2, which in turn upregulate the expression of defense-related genes.[5] Trichoderma and its metabolites can modulate this pathway to enhance plant resistance.[6]

-

Salicylic Acid (SA) Pathway: This pathway is central to the defense against biotrophic and hemi-biotrophic pathogens. SA accumulation leads to the activation of the master regulator NPR1 (Nonexpressor of Pathogenesis-Related genes 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes.[7] While Trichoderma colonization can sometimes initially suppress SA-dependent defenses to facilitate root colonization, certain metabolites like harzianic acid have been shown to up-regulate the SA pathway, contributing to ISR.[8]

The interplay between the JA and SA pathways is complex, often exhibiting an antagonistic relationship. However, Trichoderma and its metabolites appear to be capable of co-activating both pathways, leading to a broad-spectrum defense response.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: this compound perception by plant cells leading to ISR.

Caption: Workflow for analyzing plant defense gene expression.

Experimental Protocol for Plant Defense Gene Expression Analysis (qPCR)

Quantitative Real-Time PCR (qPCR) is a standard method to quantify the expression levels of defense-related genes in plants after treatment with an elicitor like this compound.

-

Plant Treatment and Sample Collection: Grow plants under controlled conditions. Treat with a solution of purified this compound or a spore suspension of T. arundinaceum. Collect leaf or root tissue at various time points post-treatment (e.g., 24, 48, 72 hours).[9]

-

RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or protocol (e.g., Trizol method), followed by DNase treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green or probe-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, EF1α), and the qPCR master mix.[9]

-

Data Analysis: Analyze the qPCR data using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression in treated plants compared to untreated controls.[9]

Extraction and Quantification of this compound

Accurate quantification of this compound is essential for research and quality control of biocontrol products.

Experimental Protocol for Extraction and Quantification

-

Fungal Culture: Grow T. arundinaceum in a liquid medium such as Potato Dextrose Broth (PDB) for a specified period (e.g., 48-72 hours) under optimal conditions (e.g., 28°C, 250 rpm).[6]

-

Extraction: Separate the fungal biomass from the culture broth by filtration. Extract the culture filtrate with an equal volume of a solvent like ethyl acetate. Evaporate the solvent to obtain the crude extract.

-

Purification (Optional): For obtaining pure this compound, the crude extract can be subjected to further purification steps such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification: Analyze the crude or purified extract using HPLC coupled with a UV detector. A standard curve of purified this compound is used for quantification.[6]

Conclusion and Future Directions

This compound, produced by Trichoderma arundinaceum, is a promising biocontrol agent with a multifaceted mechanism of action against phytopathogens. Its ability to directly inhibit fungal growth and to induce systemic resistance in plants makes it a valuable candidate for the development of sustainable agricultural solutions.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in both phytopathogens and plants.

-

Generating more comprehensive quantitative data on the antifungal efficacy of purified this compound against a wider range of plant pathogens.

-

Optimizing the production of this compound through fermentation technology and strain improvement.

-

Investigating the synergistic effects of this compound with other bioactive compounds produced by Trichoderma.

-

Field trials to validate the efficacy of this compound-based formulations under diverse agricultural settings.

This technical guide provides a foundation for further exploration and development of this compound as a next-generation bio-fungicide.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trichoderma and the Plant Heritable Priming Responses [mdpi.com]

- 8. Synergistic effects of plant defense elicitors and Trichoderma harzianum on enhanced induction of antioxidant defense system in tomato against Fusarium wilt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

The Harzianum A Biosynthetic Pathway in Trichoderma arundinaceum: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Biochemical Architecture Underlying the Production of a Potent Antifungal Trichothecene.

Introduction

Trichoderma arundinaceum, a filamentous fungus renowned for its biocontrol capabilities, produces a diverse arsenal of secondary metabolites. Among these, Harzianum A (HA), a type A trichothecene, stands out for its potent antifungal properties. Understanding the intricate biosynthetic pathway of this complex molecule is paramount for researchers in mycology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, consolidating current knowledge on the genetic framework, key enzymatic players, and quantitative aspects of its production. Furthermore, this document offers detailed experimental protocols for the genetic manipulation of T. arundinaceum and the analytical quantification of this compound and its intermediates, serving as a valuable resource for scientists seeking to explore and harness the potential of this fascinating natural product.

The this compound Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by a cluster of genes, primarily the tri gene cluster. The pathway can be conceptually divided into three main stages: the formation of the core trichothecene skeleton, the subsequent oxygenations and acylations of this core, and the attachment of a unique polyketide-derived side chain.

Key Genes and Enzymes

The production of this compound involves a suite of specialized enzymes, each playing a critical role in the step-wise assembly of the final molecule. The core genes and their corresponding enzymes are detailed below:

-

tri5 : Encodes trichodiene synthase , the enzyme that catalyzes the first committed step in the pathway – the cyclization of farnesyl pyrophosphate (FPP) to form the sesquiterpene trichodiene.

-

tri4 : Encodes a cytochrome P450 monooxygenase responsible for multiple oxygenation steps, converting trichodiene into isotrichodiol.

-

tri11 : This gene encodes another cytochrome P450 monooxygenase that hydroxylates the trichothecene core.

-

tri3 and tri18 : These genes encode acyltransferases that are crucial for the modification of the trichothecene core. Specifically, they are involved in the attachment and modification of the acyl side chain at the C-4 position.[1]

-

tri17 : Encodes a polyketide synthase responsible for synthesizing the octa-2,4,6-trienedioyl side chain that is characteristic of this compound.

-

tri23 : This gene encodes a cytochrome P450 monooxygenase that is also involved in the biosynthesis of the polyketide-derived side chain.[2]

-

tri14 : The protein product of this gene, Tri14, enhances the formation of the core 12,13-epoxytrichothec-9-ene (EPT) structure.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound in Trichoderma arundinaceum.

Caption: Proposed biosynthetic pathway of this compound in T. arundinaceum.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of gene expression and metabolite production is crucial for understanding the regulation and efficiency of the this compound biosynthetic pathway. The following tables summarize the available quantitative data from published studies.

Table 1: this compound Production in Different T. arundinaceum Strains

| Strain | Condition | This compound Concentration (µg/mL) | Reference |

| TP6.6 | 48-h PDB culture | 46.0 | [4] |

| TP15.11 | 48-h PDB culture | 145.27 | [4] |

| TP19.13 | 48-h PDB culture | 488.54 | [4] |

| IBT 40837 (Ta37) | 48-h PDB culture | 250.32 | [4] |

Table 2: Effect of Gene Deletion on this compound Production and Gene Expression

| Gene Deleted | Effect on this compound Production | Fold Change in tri23 Expression | Reference |

| tri14 | 69% reduction | 3.062 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway in T. arundinaceum.

Protoplast-Mediated Transformation of T. arundinaceum

This protocol is essential for generating gene knockout mutants to study the function of specific genes in the biosynthetic pathway.

Caption: Workflow for protoplast-mediated transformation of T. arundinaceum.

Materials:

-

T. arundinaceum strain

-

Potato Dextrose Broth (PDB)

-

Lysing Enzymes from Trichoderma harzianum (e.g., Sigma-Aldrich L1412)

-

Driselase (e.g., Sigma-Aldrich D9515)

-

Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 1 M Sorbitol)

-

Protoplast Wash Buffer (e.g., STC buffer: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 100 mM CaCl₂)

-

PEG Solution (e.g., 40% PEG 4000 in STC buffer)

-

Regeneration Medium (e.g., PDA supplemented with osmotic stabilizer and selective agent)

-

Selective agent (e.g., Hygromycin B)

-

Transforming DNA (e.g., gene deletion cassette with a resistance marker)

Procedure:

-

Fungal Culture: Inoculate T. arundinaceum spores or mycelia into PDB and incubate at 25-28°C with shaking for 24-48 hours to obtain young, actively growing mycelia.

-

Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth or Miracloth and wash with sterile water and then with the osmotic stabilizer solution.

-

Protoplast Formation: Resuspend the washed mycelia in the osmotic stabilizer solution containing a mixture of cell wall degrading enzymes (e.g., 10-20 mg/mL Lysing Enzymes and 5-10 mg/mL Driselase). Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours, monitoring protoplast formation microscopically.

-

Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile cotton wool or a nylon mesh. Pellet the protoplasts by gentle centrifugation (e.g., 1000 x g for 10 minutes).

-

Washing: Wash the protoplast pellet twice with the Protoplast Wash Buffer, resuspending gently and pelleting by centrifugation.

-

Transformation: Resuspend the final protoplast pellet in a suitable buffer (e.g., STC buffer) to a concentration of 10⁷-10⁸ protoplasts/mL. To 100 µL of the protoplast suspension, add 5-10 µg of the transforming DNA. Incubate on ice for 20-30 minutes. Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 15-20 minutes.

-

Regeneration and Selection: Add 2 mL of STC buffer to the transformation mix and plate the suspension onto the regeneration medium containing the appropriate selective agent. Incubate the plates at 25-28°C for 3-7 days until transformant colonies appear.

-

Purification and Verification: Subculture individual colonies onto fresh selective medium to obtain pure cultures. Confirm the gene deletion in putative transformants by PCR analysis and Southern blotting.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the extraction and quantification of this compound from T. arundinaceum cultures.

Materials:

-

T. arundinaceum culture filtrate

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

-

This compound standard

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Extraction: Extract a known volume of the culture filtrate three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under reduced pressure.

-

Sample Preparation: Re-dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid). A typical gradient might be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: Gradient from 20% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: Gradient from 80% to 20% Acetonitrile

-

35-40 min: 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Analysis of Trichothecene Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the detection and identification of volatile trichothecene intermediates.

Caption: Workflow for GC-MS analysis of trichothecene intermediates.

Materials:

-

T. arundinaceum culture

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatization reagent (e.g., BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column

Procedure:

-

Extraction: Extract the fungal culture (mycelia and filtrate) with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

-

Derivatization: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine or acetonitrile). Add the derivatization reagent and heat at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the trichothecenes into more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might be:

-

Initial temperature: 80-100°C, hold for 2 minutes.

-

Ramp to 280-300°C at a rate of 10-20°C/min.

-

Hold at the final temperature for 5-10 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

-

-

Data Analysis: Identify the trichothecene intermediates by comparing their retention times and mass spectra with those of authentic standards or with published library data.

Conclusion and Future Directions

The biosynthesis of this compound in Trichoderma arundinaceum is a sophisticated process involving a dedicated set of genes and enzymes. This guide has provided a comprehensive overview of the current understanding of this pathway, including quantitative data and detailed experimental protocols. While significant progress has been made in elucidating the genetic basis of this compound production, several areas warrant further investigation.

Future research should focus on the detailed biochemical characterization of the cytochrome P450 monooxygenases and acyltransferases to determine their kinetic parameters and substrate specificities. A more comprehensive analysis of the transcriptional regulation of the tri gene cluster under various environmental and developmental conditions will provide deeper insights into the control of this compound production. Such knowledge will be invaluable for the rational engineering of T. arundinaceum strains for enhanced production of this potent antifungal compound, paving the way for its potential application in agriculture and medicine.

References

The Role of Harzianum A in the Biocontrol Activity of Trichoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichoderma species are renowned for their potent biocontrol capabilities against a wide range of plant pathogens. Their antagonistic mechanisms are multifaceted, involving mycoparasitism, competition for nutrients, and the production of a vast arsenal of secondary metabolites. Among these, Harzianum A, a trichothecene-type sesquiterpenoid produced by certain Trichoderma strains, has been identified as a key player in the intricate interactions between the biocontrol agent, the plant, and the pathogen. This technical guide provides an in-depth exploration of the role of this compound in the biocontrol activity of Trichoderma, focusing on its biosynthesis, mechanisms of action, and the methodologies for its study. While specific quantitative data on the bioactivity of purified this compound is limited in publicly available literature, this guide synthesizes the current understanding to provide a valuable resource for researchers in the field.

Introduction

The increasing demand for sustainable agricultural practices has propelled the search for effective biological control agents to mitigate the impact of plant diseases. Fungi of the genus Trichoderma have emerged as prominent biocontrol agents due to their ability to antagonize phytopathogenic fungi and enhance plant growth and defense. The efficacy of Trichoderma is largely attributed to the secretion of a diverse array of secondary metabolites, including antibiotics and cell wall-degrading enzymes.

This compound, a non-phytotoxic trichothecene, is a notable secondary metabolite produced by species such as Trichoderma arundinaceum.[1] Unlike many other trichothecenes known for their mycotoxicity, this compound exhibits significant antifungal properties against plant pathogens and plays a crucial role in inducing plant defense mechanisms.[1] This guide delves into the technical aspects of this compound, from its molecular synthesis to its functional role in biological control.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that originates from the isoprenoid pathway. The core of its structure is the trichothecene skeleton, which is synthesized from the precursor farnesyl diphosphate (FPP). The initial and rate-limiting step is the cyclization of FPP to trichodiene, catalyzed by the enzyme trichodiene synthase, which is encoded by the tri5 gene.[1]

Following the formation of trichodiene, a series of oxygenation, isomerization, and cyclization reactions, catalyzed by several cytochrome P450 monooxygenases and other enzymes encoded by the tri gene cluster, lead to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure. Subsequent modifications, including hydroxylations and acylations, result in the final structure of this compound. The biosynthetic pathway is a testament to the intricate metabolic machinery within Trichoderma and presents potential targets for genetic engineering to enhance its production.

Role in Biocontrol Activity

The biocontrol efficacy of this compound stems from a dual mode of action: direct antagonism against fungal pathogens and indirect action through the induction of plant defense mechanisms.

Direct Antifungal Activity

This compound has demonstrated antagonistic activity against a range of phytopathogenic fungi.[1] While specific quantitative data such as IC50 values for purified this compound are not extensively reported in the available literature, studies on Trichoderma strains producing this compound show significant inhibition of pathogen growth. The mechanism of this antifungal action is likely multifaceted, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with developmental processes in the target fungi.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for purified this compound in the reviewed literature, a detailed comparative table cannot be constructed at this time. Research has more commonly focused on the overall antagonistic effects of Trichoderma strains or their crude extracts. For instance, studies have shown that Trichoderma harzianum extracts can inhibit the growth of various fungal isolates with minimum inhibitory concentrations (MICs) ranging from 100-150 µl/ml.[2] However, these extracts contain a mixture of metabolites, and the specific contribution of this compound to this inhibition is not quantified.

Induction of Plant Defense Responses

A significant aspect of this compound's biocontrol role is its ability to act as an elicitor of plant defense responses, a phenomenon known as induced systemic resistance (ISR). Upon recognition by the plant, this compound can trigger a cascade of signaling events that lead to the activation of the plant's innate immune system.

This induced state of alertness prepares the plant for a more rapid and robust defense response upon subsequent pathogen attack. The signaling pathways involved are complex and appear to involve the interplay of key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA). While Trichoderma colonization has been shown to prime plants for both SA- and JA-regulated defenses, the specific molecular targets of this compound within these pathways are an active area of research.[3][4][5] The induction of these pathways leads to the expression of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins, chitinases, and glucanases, which can directly inhibit invading pathogens.

References

- 1. grupos.eez.csic.es [grupos.eez.csic.es]

- 2. ijcmas.com [ijcmas.com]

- 3. Impact of salicylic acid- and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of salicylic acid- and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antifungal Arsenal of Trichoderma harzianum: A Technical Guide to Harzianum A and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antifungal activity spectrum of compounds derived from Trichoderma harzianum, with a focus on the underlying mechanisms and experimental validation. Trichoderma species are well-documented biocontrol agents, employing a multifaceted approach to antagonize a broad range of phytopathogenic fungi.[1][2][3][4] This document provides a comprehensive overview of the quantitative antifungal data, detailed experimental protocols, and the signaling pathways involved in the antagonistic interactions of T. harzianum metabolites.

Quantitative Antifungal Activity Spectrum

The antifungal efficacy of T. harzianum and its secondary metabolites has been demonstrated against a wide array of plant pathogens. The following tables summarize the quantitative data on the inhibitory activity of T. harzianum strains and their extracts.

| Target Pathogen | T. harzianum Strain/Extract | Inhibition Percentage (%) | Reference |

| Sclerotinia sclerotiorum | n-butanol extract | 94.44 | [5] |

| Alternaria sp. | Ethyl acetate extract | 77.04 | [5] |

| Fusarium solani | Ethyl acetate extract | 51.48 | [5] |

| Fusarium oxysporum | T. harzianum T-soybean | 45.45 | [2] |

| Fusarium oxysporum f. sp. lycopersici | T. harzianum BHU-BOT-RYRL4 | 83.17 | [2] |

| Fusarium oxysporum f. sp. lycopersici | T. harzianum MTCC936 | 72.13 | [2] |

| Phytophthora cinnamomi | T. harzianum T-H4 | 78.3 | [6] |

| Fusarium sp. | T. harzianum T-H4 | 63.6 | [6] |

| S. rolfsii | TVK1 | 100 | [7] |

| Alternaria sp. | TVK1 | 94.07 | [7] |

| A. niger | TVK1 | 92.02 | [7] |

| F. oxysporum | TVK1 | 100 | [7] |

| H. sativum | TVK1 | 100 | [7] |

| M. phaseolina | TVK1 | 94.07 | [7] |

Table 1: Mycelial Growth Inhibition of Various Plant Pathogens by T. harzianum Strains and Extracts.

| Target Pathogen | T. harzianum Crude Extract Concentration | Inhibition | Reference |

| Aspergillus niger | 1 µg/ml | Total inhibition | [8] |

| Aspergillus ustus | 1 µg/ml | Total inhibition | [8] |

| Other phytopathogenic fungi | 2 mg/ml | Total inhibition | [8] |

| Aspergillus terreus | 100-150 µl/ml (MIC) | Inhibition | [9] |

| Aspergillus fumigatus | 100-150 µl/ml (MIC) | Inhibition | [9] |

Table 2: Inhibitory Concentrations of T. harzianum Crude Extracts against Plant Pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antifungal activity studies. The following sections outline the protocols for key experiments cited in the literature.

Dual Culture Assay for Antagonistic Activity

This method is used to evaluate the direct antagonistic effect of T. harzianum against a phytopathogen in vitro.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.[6][10]

-

Inoculation: A 5 mm diameter mycelial plug of the test pathogen is placed on one side of a Petri dish containing PDA. A mycelial plug of the T. harzianum strain is placed on the opposite side.[6] For a control, a plate is inoculated only with the pathogen.

-

Incubation: The plates are incubated at 25-28°C for a period of 7-10 days.[6][11]

-

Data Collection: The radial growth of the pathogen in the direction of the antagonist (R2) and the radial growth in the control plate (R1) are measured.

-

Calculation: The Percentage of Inhibition of Radial Growth (PICR) is calculated using the formula: PICR = [(R1 - R2) / R1] x 100.[12]

Volatile Organic Compound (VOC) Inhibition Assay

This assay assesses the inhibitory effect of volatile compounds produced by T. harzianum.

-

Plate Setup: Two PDA plates are used. One is inoculated with the test pathogen, and the other with T. harzianum.

-

Assembly: The lids are removed, and the two plates are placed face-to-face and sealed together with parafilm. This creates a shared atmosphere for the two fungi without direct physical contact.

-

Incubation: The sealed plates are incubated at 25-28°C.

-

Observation: The growth of the pathogen is observed and compared to a control setup where a non-inoculated PDA plate is paired with the pathogen plate. The percentage of inhibition is calculated based on the difference in mycelial growth.[10]

Crude Extract Preparation and Antifungal Testing

This protocol is for evaluating the antifungal activity of extracellular metabolites from T. harzianum.

-

Fungal Culture: T. harzianum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker for a specified period to allow for the secretion of secondary metabolites.

-

Extraction: The culture broth is filtered to remove the fungal biomass. The cell-free supernatant can be used as a crude extract or further processed. For solvent extraction, equal volumes of a solvent (e.g., ethyl acetate or n-butanol) are added to the supernatant, shaken vigorously, and the solvent phase containing the metabolites is collected and concentrated.[5]

-

Well Diffusion Assay:

-

A spore suspension of the test pathogen is spread evenly on a sterile PDA plate.

-

Wells of 6 mm diameter are created in the agar using a sterile cork borer.

-

Different concentrations of the crude extract are added to the wells.

-

The plates are incubated at 25-28°C for 3-4 days.[9]

-

The diameter of the inhibition zone around each well is measured to determine the antifungal activity.[9]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Serial dilutions of the crude extract are prepared in a suitable growth medium (e.g., Sabouraud Dextrose Agar for fungi).

-

The medium with the extract is dispensed into tubes and inoculated with the test pathogen.

-

The tubes are incubated, and the lowest concentration of the extract that completely inhibits the visible growth of the organism is recorded as the MIC.[9]

-

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the antifungal activity of T. harzianum.

Caption: Mechanisms of antifungal action by Trichoderma harzianum.

Caption: General workflow for in vitro antifungal activity assessment.

Signaling Pathways in Mycoparasitism

The antagonistic interaction of T. harzianum with pathogenic fungi is a complex process involving signal recognition and transduction. While specific pathways for this compound are not detailed, general signaling cascades in Trichoderma are known to regulate mycoparasitism.

Key signaling pathways implicated in the biocontrol response of Trichoderma spp. include G protein signaling, mitogen-activated protein kinase (MAPK) cascades, and the cAMP pathway.[13] The ThHog1, a MAPK, is involved in responding to stress conditions such as hyperosmotic and oxidative stress, which can be encountered during interactions with host fungi.[14] These signaling pathways are crucial for the regulation of genes encoding hydrolytic enzymes and antifungal metabolites, which are central to the mycoparasitic and antibiotic activities of T. harzianum.[14]

Caption: Simplified signaling cascade in Trichoderma mycoparasitism.

References

- 1. Mechanisms of Resistance of Trichoderma spp. against Plant Disease Management | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of Trichoderma harzianum against bacteria and fungi | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Trichoderma and its role in biological control of plant fungal and nematode disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal activity of Trichoderma harzianum and T. koningiopsis against Fusarium solani in seed germination and vigor of Miahuateco chili seedlings [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. ijcmas.com [ijcmas.com]

- 10. Locally Isolated Trichoderma harzianum Species Have Broad Spectrum Biocontrol Activities against the Wood Rot Fungal Species through Both Volatile Inhibition and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trichoderma harzianum in Biocontrol of Maize Fungal Diseases and Relevant Mycotoxins: From the Laboratory to the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.org.mx [scielo.org.mx]

- 13. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Harzianum A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A, a trichothecene mycotoxin produced by fungi of the genus Trichoderma, has garnered significant interest within the scientific community due to its potent biological activities. As a member of the diverse family of sesquiterpenoid mycotoxins, this compound exhibits a characteristic 12,13-epoxy-trichothec-9-ene core structure, which is fundamental to its bioactivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering a comprehensive resource for researchers engaged in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of these promising compounds.

Structure-Activity Relationship of Trichothecenes

The biological activity of trichothecenes, including this compound, is intrinsically linked to their chemical structure. The 12,13-epoxide ring and the double bond between carbons 9 and 10 are critical for their toxic effects.[1][2] Modification or removal of these functional groups typically results in a significant loss of activity.[1][2] The substitution pattern on the trichothecene core further modulates their biological potency.

Key structural features influencing the activity of trichothecenes include:

-

C-3 Hydroxyl Group: The presence of a free hydroxyl group at the C-3 position generally enhances toxicity.[1][3][4]

-

C-4 and C-15 Substituents: The nature of the substituent at C-4 (hydroxyl or acetoxy) and C-15 (hydroxyl, hydrogen, or acetoxy) influences the degree of toxicity.[1][2]

-

C-8 Substituent: Oxygenated substituents at the C-8 position are important for toxicity, with the specific group (e.g., isovaleryloxy, hydroxyl, or hydrogen) impacting the level of activity.[1][3][4]

-

Macrocyclic Ring: The presence of a macrocyclic ring between C-4 and C-15 can increase the toxicity of trichothecenes.[2]

Quantitative Biological Data

The following tables summarize the cytotoxic and antifungal activities of this compound, its analogs, and other relevant secondary metabolites from Trichoderma species.

Table 1: Cytotoxicity of this compound and B against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Various | Data not explicitly found | |

| Harzianum B | Various | Data not explicitly found |

Note: While a study reported the isolation and characterization of Harzianums A and B and their cytotoxicity, specific IC50 values were not provided in the abstract.[5]

Table 2: Cytotoxicity of Other Secondary Metabolites from Trichoderma harzianum

| Compound | Cell Line | IC50 (µM) | Reference |

| 4'-hydroxy-deacetyl-18-deoxycytochalasin H | Murine lymphoma (L5178Y) | 0.19 - 6.97 | [6] |

| deacetyl-18-deoxycytochalasin H | Human ovarian cancer (A2780) | 0.19 - 6.97 | [6] |

| 18-deoxycytochalasin H | Human ovarian cancer (A2780 CisR) | 0.19 - 6.97 | [6] |

| Trichodestruxin A | HT-29, A549, P388 | 0.7 - 19.1 | [7] |

| Trichodestruxin B | HT-29, A549, P388 | 0.7 - 19.1 | [7] |

| Trichodestruxin C | HT-29, A549, P388 | 0.7 - 19.1 | [7] |

| Trichodestruxin D | HT-29, A549, P388 | 0.7 - 19.1 | [7] |

| Harzianumnone A | HepG2, HeLa | 2.10, 8.59 | [8] |

| Harzianumnone B | HepG2 | 9.39 | [8] |

Table 3: Antifungal Activity of Harzianic Acid and its Stereoisomers

| Compound | Fungal Species | Activity | Reference |

| Harzianic Acid | Pythium irregulare | Antibiotic activity | [6] |

| Harzianic Acid | Sclerotinia sclerotiorum | Antibiotic activity | [6] |

| Harzianic Acid | Rhizoctonia solani | Antibiotic activity | [6] |

| (R,R)-1c (isomer) | Not specified | Significantly more active than natural harzianic acid | [6] |

| (S,R)-1d (isomer) | Not specified | Significantly more active than natural harzianic acid | [6] |

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[9]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.[10] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing: Poisoned Food Technique

The poisoned food technique is a widely used in vitro method to evaluate the antifungal activity of various substances.[8][13][14][15][16]

Principle: The test compound is incorporated into a solid nutrient medium at different concentrations. A susceptible fungus is then inoculated onto this "poisoned" medium. The antifungal activity is determined by measuring the inhibition of mycelial growth compared to a control medium without the test compound.[13]

Detailed Protocol:

-

Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

-

Compound Incorporation: Cool the molten agar to approximately 45-50°C. Add the desired concentrations of the test compound (dissolved in a suitable solvent) to the molten agar. For the control plates, add the same amount of solvent without the test compound.

-

Plating: Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5-6 mm in diameter) from the edge of an actively growing culture of the target fungus.[13] Place the mycelial disc in the center of the prepared agar plates.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached a significant size.

-

Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

Percentage Inhibition = [(C - T) / C] x 100

Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

The EC50 value (the effective concentration that inhibits 50% of mycelial growth) can be determined from a dose-response curve.

Signaling Pathways

The primary mechanism of action of trichothecenes is the inhibition of protein synthesis, which they achieve by binding to the 60S ribosomal subunit. This interaction with the ribosome can trigger a "ribotoxic stress response," leading to the activation of several downstream signaling pathways, ultimately culminating in apoptosis.[17]

Trichothecene-Induced Ribotoxic Stress Response and MAPK Activation

Caption: Trichothecene binding to the ribosome triggers a ribotoxic stress response, leading to the activation of MAPK pathways (JNK, p38, ERK) and subsequent apoptosis.

Experimental Workflow for Evaluating Cytotoxicity and Apoptosis

Caption: A typical experimental workflow for assessing the cytotoxic and apoptotic effects of this compound and its analogs on cancer cell lines.

Conclusion

This compound and its analogs represent a promising class of natural products with potent biological activities. The structure-activity relationships of the broader trichothecene family provide a solid foundation for the rational design of novel derivatives with improved therapeutic indices. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to support further research and development in this area. Future studies focusing on the synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate its therapeutic potential.

References

- 1. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for the direct toxic action of trichothecenes on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for the direct toxic action of trichothecenes on rat brain | Semantic Scholar [semanticscholar.org]

- 5. Harzianums A and B produced by a fungal strain, Hypocrea sp. F000527, and their cytotoxicity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. goldbio.com [goldbio.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. 202.45.146.37:8080 [202.45.146.37:8080]

- 14. researchgate.net [researchgate.net]

- 15. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 16. ijcmas.com [ijcmas.com]

- 17. BioKB - CoOccurrence - Trichothecenes - MAPK [biokb.lcsb.uni.lu]

Methodological & Application

Application Note: Protocol for the Isolation and Purification of Harzianum A from Trichoderma harzianum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harzianum A is a bioactive secondary metabolite produced by the soil-borne fungus Trichoderma harzianum. Structurally, it is classified as a trichothecene, a class of sesquiterpenoid mycotoxins.[1][2] Specifically, this compound is a derivative of trichodermol, featuring a (Z,E,E)-2,4,6-octatriendioic acid esterified at the 4β-hydroxyl position.[1] This compound has demonstrated modest antifungal activity.[1] The following protocol provides a comprehensive methodology for the cultivation of T. harzianum, followed by the extraction, isolation, and purification of this compound for further research and development.

Fungal Strain and Culture

The production of this compound relies on the successful cultivation of a suitable Trichoderma harzianum strain. Many strains can be isolated from soil samples or obtained from culture collections.[3][4][5]

Protocol 2.1: Cultivation of Trichoderma harzianum

-

Strain Activation: Aseptically transfer a pure culture of T. harzianum from a stock slant to a Potato Dextrose Agar (PDA) plate.

-

Incubation: Incubate the plate at 25-28°C for 5-7 days, or until significant mycelial growth and green conidiation are observed.[3][5]

-

Seed Culture Preparation: In a laminar flow hood, cut 5-7 small agar plugs (approx. 7 mm) from the actively growing edge of the PDA culture.

-

Inoculation: Transfer these agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

-

Shake Flask Incubation: Incubate the flask on a rotary shaker at 150-180 rpm and 28°C for 4 days to generate a sufficient seed culture.[6]

-

Large-Scale Fermentation: Aseptically transfer the seed culture (5% v/v) into a larger fermentation vessel containing PDB. For laboratory scale, this may be several 2 L Erlenmeyer flasks each containing 1 L of PDB.

-

Production Phase: Incubate the production culture for 10-14 days under the same shaking and temperature conditions to allow for the biosynthesis and secretion of secondary metabolites, including this compound.[6]

Extraction of Crude this compound

Following incubation, the secondary metabolites must be extracted from both the fungal mycelia and the culture broth. As a moderately polar compound, this compound can be efficiently extracted using an organic solvent like ethyl acetate.

Protocol 3.1: Solvent Extraction

-

Culture Separation: Separate the fungal biomass (mycelia) from the culture supernatant (broth) by centrifugation at 8,000-10,000 rpm for 10 minutes.[6]

-

Mycelia Extraction:

-

Transfer the collected mycelia into a flask.

-

Add ethyl acetate at a 10:1 solvent-to-wet-biomass ratio (v/w).

-

Agitate the mixture at 110 rpm for 1 hour and then let it stand for 24 hours at room temperature in the dark.[6]

-

Filter the mixture to separate the ethyl acetate extract from the biomass. Repeat this extraction process twice more with fresh solvent.

-

-

Supernatant Extraction:

-

Perform a liquid-liquid extraction on the culture supernatant.

-

In a large separatory funnel, mix the supernatant with an equal volume of ethyl acetate.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the upper organic (ethyl acetate) phase. Repeat this extraction twice more.

-

-

Pooling and Concentration: Combine all ethyl acetate extracts from both the mycelia and supernatant.

-

Drying: Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

-

Evaporation: Concentrate the dried extract in vacuo using a rotary evaporator at 40°C to yield a crude, semi-solid residue.[6]

Purification of this compound

A multi-step chromatographic process is required to purify this compound from the complex crude extract.

Protocol 4.1: Column Chromatography (Initial Fractionation)

-

Stationary Phase: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate), followed by methanol for highly polar compounds.

-

Fraction Collection: Collect fractions of 15-20 mL and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 70:30 n-hexane:ethyl acetate) and visualize under UV light.

-

Pooling: Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound. Evaporate the solvent from the pooled fractions to yield a semi-purified extract.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation: Use a preparative or semi-preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile (ACN) and water. A starting point could be 60:40 ACN:water.

-

Sample Preparation: Dissolve the semi-purified extract from the column chromatography step in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter.

-

Injection and Fractionation: Inject the sample onto the HPLC column and monitor the elution profile using a UV detector (e.g., at 220 nm). Collect peaks corresponding to individual compounds.

-

Purity Analysis: Analyze the purity of the collected this compound fraction using analytical HPLC.

-

Solvent Removal: Remove the solvent from the pure fraction via lyophilization or rotary evaporation to obtain the purified this compound.

Quantitative Data Summary

The following table presents illustrative data for a typical isolation and purification process. Actual yields will vary based on the T. harzianum strain, culture conditions, and extraction efficiency.

| Parameter | Value | Unit | Notes |

| Culture Volume | 10 | L | Total volume of PDB used for fermentation. |

| Wet Mycelial Biomass | 150 | g | Fungal biomass after separation from broth. |

| Crude Extract Yield | 8.2 | g/L | Yield from combined mycelia and supernatant extraction.[6] |

| Semi-Purified Fraction Yield | 1.5 | g | Yield after silica gel column chromatography. |

| Purity after Column | ~75 | % | Estimated purity based on analytical HPLC. |

| Final Purified this compound | 120 | mg | Final yield after preparative HPLC. |

| Final Purity | >98 | % | Determined by analytical HPLC. |

Experimental Workflow and Diagrams

The overall workflow for the isolation and purification of this compound is depicted below.

Caption: Workflow for this compound isolation and purification.

There are no well-established signaling pathways directly related to the production of this compound in the provided search results. Therefore, a diagram for a signaling pathway cannot be created.

References

- 1. Isolation and structure of this compound: a new trichothecene from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijcmas.com [ijcmas.com]

- 4. EP0124388A1 - Strain of Trichoderma harzianum, process for its isolation, process for its culture, peptides or compounds produced by this strain and application of this strain and these peptides or the product produced by the culture process as a means for biological control in the form of a phytosanitary product - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Harzianum A by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene mycotoxin produced by various species of the fungus Trichoderma, including the well-known biocontrol agent Trichoderma harzianum. As a secondary metabolite, this compound exhibits a range of biological activities, including antifungal and phytotoxic effects. Accurate and reliable quantification of this compound is crucial for various research and development applications, including quality control of biocontrol agents, toxicological assessments, and the discovery of new therapeutic leads.

These application notes provide detailed protocols for the quantification of this compound in fungal cultures using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as extracts from fungal cultures.

Experimental Protocol

1. Sample Preparation: Extraction of this compound from Trichoderma harzianum Culture

-

Culture Conditions: Inoculate Trichoderma harzianum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-14 days at 25-28°C with shaking.

-

Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

-

Liquid-Liquid Extraction:

-

Acidify the culture filtrate to pH 3.0 with 2M HCl.

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic (ethyl acetate) layers.

-

-

Drying and Concentration:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile:water, 15:85, v/v) for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-UV Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 15% B to 85% B over 20 minutes, hold at 85% B for 5 minutes, return to 15% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Run Time | 30 minutes |

3. Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | R² ≥ 0.995 for a calibration curve with at least 5 standards. |

| Accuracy | 80-120% recovery at three concentration levels (low, medium, high). |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | No interfering peaks at the retention time of this compound in blank samples. |

Data Presentation

Table 1: HPLC-UV Method Performance Characteristics (Example Data)

| Parameter | Result |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | 0.998 |

| LOD | 0.05 µg/mL |

| LOQ | 0.1 µg/mL |

| Accuracy (Recovery) | 95.2 - 103.5% |

| Precision (RSD) | < 5% |

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at trace levels.

Experimental Protocol

1. Sample Preparation

The sample preparation protocol is the same as for the HPLC-UV method. However, for complex matrices like soil or plant tissue, a more rigorous clean-up step, such as solid-phase extraction (SPE), may be necessary.

2. LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

3. MRM Transitions for this compound

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | (Quantifier) | (Qualifier) | (Optimized value) |

| Internal Standard | [M+H]⁺ | (Quantifier) | (Qualifier) | (Optimized value) |

4. Method Validation

The LC-MS/MS method should be validated similarly to the HPLC-UV method, with particular attention to matrix effects.

| Validation Parameter | Acceptance Criteria |

| Linearity | R² ≥ 0.995 |

| Accuracy | 80-120% recovery |

| Precision | RSD ≤ 15% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |

Data Presentation

Table 2: LC-MS/MS Method Performance Characteristics (Example Data)

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (R²) | 0.999 |

| LOD | 0.05 ng/mL |

| LOQ | 0.1 ng/mL |

| Accuracy (Recovery) | 98.7 - 105.2% |

| Precision (RSD) | < 7% |

| Matrix Effect | < 15% |

III. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for this compound quantification.

Signaling Pathways in Trichoderma harzianum Mycoparasitism

Trichoderma harzianum's ability to parasitize other fungi (mycoparasitism) is a complex process involving the recognition of the host and the subsequent activation of signaling pathways that lead to the production of cell wall-degrading enzymes and antifungal compounds like this compound.[1] Two key signaling pathways involved are the cAMP-dependent pathway and the MAP kinase (MAPK) cascade.[1]

cAMP Signaling Pathway

The cAMP signaling pathway is crucial for sensing nutrient availability and environmental cues, which in turn regulates growth, development, and the production of secondary metabolites.[2]

Caption: cAMP signaling pathway in T. harzianum.

MAP Kinase (MAPK) Signaling Pathway

The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals to elicit cellular responses, including those related to stress and pathogenesis.[1][3] In T. harzianum, it plays a role in host recognition and the formation of infection structures.[1]

Caption: MAPK signaling cascade in T. harzianum.

References

- 1. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How a Mycoparasite Employs G-Protein Signaling: Using the Example of Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichoderma Mitogen-Activated Protein Kinase Signaling Is Involved in Induction of Plant Systemic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Planta Application of Trichoderma harzianum to Control Fungal Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Trichoderma harzianum is a ubiquitous, free-living fungus commonly found in soil and root ecosystems. It is a potent biocontrol agent, effectively managing a wide range of plant pathogenic fungi.[1][2][3] Its mechanisms of action are multifaceted, including mycoparasitism, competition for nutrients and space, antibiosis through the secretion of antifungal metabolites, and the induction of systemic resistance in host plants.[4][5][6] While the specific strain "Harzianum A" was noted, the following protocols and data are based on extensive research on Trichoderma harzianum as a species, as the application techniques are broadly applicable across various strains.

These notes provide detailed protocols for the in planta application of T. harzianum, summarize its efficacy, and illustrate key biological and experimental pathways.

I. Application Techniques: An Overview

The choice of application method for T. harzianum is critical for its successful establishment and efficacy. The method depends on the target crop, the pathogen's life cycle, and the production system. The primary goal is to ensure the fungus colonizes the plant roots or phyllosphere, where it can interact with pathogens and the plant.[7][8]

-

Seed Treatment: Coats the seed with T. harzianum spores, providing protection from seed- and soil-borne pathogens during the critical germination and seedling stages.[9][10] This early colonization can lead to season-long benefits.

-

Soil Application: Introduces the fungus directly into the soil or growing medium, targeting soil-borne pathogens that attack the root system.[1][11] This can be done before, during, or after planting.

-

Foliar Spray: Applies a spore suspension to the plant's leaves and stems to control foliar pathogens like those causing powdery mildew, gray mold, and various blights.[12][13][14]

-

Root Dipping: Involves dipping seedling roots in a T. harzianum suspension before transplanting. This ensures immediate and dense colonization of the root system.[1][15]

II. Quantitative Data on Efficacy

The effectiveness of T. harzianum varies with the application method, crop, and pathogen. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of T. harzianum Application on Disease Reduction

| Crop | Pathogen | Application Method | Efficacy (Disease Reduction %) | Reference |

| Tomato | Fusarium oxysporum | Seedling Dip & Soil Application | Significant reduction in wilt incidence | [15] |

| Chilli | Fusarium oxysporum | Seedling Treatment (Talc-based) | 87.5% | [16] |

| Wheat | Fusarium graminearum | Foliar Spray (Combined with T. viride) | Significant reduction in disease severity | [12][17] |

| Cucumber | Botrytis cinerea | Soil Drench | Significant protection against gray mold | [14] |

| Durum Wheat | Fusarium culmorum | Seed Coating | 51.13% inhibition of mycelial growth in vitro | [18] |

| Tomato | F. acuminatum, P. destructiva, R. solani, F. solani | Greenhouse Application | 72.76% - 92.4% | [19] |

Table 2: Effect of T. harzianum Application on Plant Growth Promotion

| Crop | Application Method | Growth Parameter | Improvement | Reference |

| Tomato | Seedling Dip & Soil Application | Plant Height, Fruit Yield | Significantly increased | [15] |

| Chilli | Seedling Treatment (Talc-based) | Plant Height, Root Length, Yield | Significantly enhanced | [16] |

| Durum Wheat | Seed Coating | Seedling Height, Main Root Length | Significantly increased in infected seedlings | [18] |

| Okra | Seed Treatment | Shoot & Root Length, Fresh & Dry Weight | Significantly increased | [20] |

| Tomato | At-transplant Application | Shoot Weight | Significantly increased | [6] |

III. Experimental Protocols

Protocol 1: Preparation of Trichoderma harzianum Spore Suspension

This is a foundational protocol for preparing the inoculum for subsequent applications.

-

Culture Preparation: Culture T. harzianum on Potato Dextrose Agar (PDA) plates and incubate at 25 ± 2°C for 7-10 days, or until dense sporulation is observed.

-

Spore Harvesting: Flood the surface of the agar plate with 10 mL of sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) to aid in spore dispersal.

-

Surface Scraping: Gently scrape the surface of the culture with a sterile glass rod or spatula to dislodge the conidia.

-

Suspension Collection: Collect the resulting spore suspension into a sterile container.

-

Filtration: Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

-

Concentration Determination: Use a hemocytometer to count the spore concentration (spores/mL) under a microscope.

-

Dilution: Dilute the stock suspension with sterile distilled water to the desired concentration for the specific application (typically 1 x 10^6 to 1 x 10^8 spores/mL). Keep the suspension agitated to prevent spores from settling.

Protocol 2: Seed Treatment

-

Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), seeds, a sticking agent (e.g., 1% carboxymethyl cellulose solution), and a sterile container.

-

Procedure: a. Place the seeds in a sterile container. b. Add the sticking agent to the seeds and mix thoroughly to ensure a thin, even coating. c. Add the T. harzianum spore suspension to the coated seeds. A common rate is 6-10 grams of a powder formulation per kg of seed, or an equivalent amount of liquid suspension.[1] d. Mix until all seeds are uniformly coated with the suspension. e. Spread the treated seeds in a thin layer in a shaded, cool place and allow them to air dry completely. f. Sow the seeds as soon as possible after treatment. Do not expose treated seeds to direct sunlight.[1]

Protocol 3: Soil Drench Application

-

Materials: T. harzianum spore suspension (1 x 10^6 - 1 x 10^7 spores/mL), watering can or irrigation system.

-

Pre-Application Conditions: Ensure the soil is moist but not waterlogged.[1][11] The optimal soil pH is between 5.5 and 7.5.[11]

-

Procedure: a. Dilute the stock spore suspension to the final desired concentration. A typical application rate is 1 kg of a powder formulation per acre, mixed with sufficient water for even distribution.[11] b. For potted plants, drench the soil near the stem region. A common recommendation is 5-10 grams of powder formulation mixed in one liter of water per plant.[1][21] c. For field applications, apply the suspension to the soil surface or through a drip irrigation system. d. Lightly incorporate the suspension into the top 5-10 cm of soil if applied to the surface.[11] e. Irrigate immediately after application to move the spores into the root zone.[11]

Protocol 4: Foliar Spray Application

-

Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), sprayer, and a non-ionic surfactant/adjuvant.

-

Timing: Apply 2-3 weeks after emergence or transplanting. Repeat every 14-21 days, especially during periods conducive to disease development (e.g., high humidity).[11]

-

Procedure: a. Prepare the spore suspension as described in Protocol 1. b. Add a non-ionic surfactant to the suspension according to the manufacturer's instructions to improve adherence to the leaf surface. c. Spray the foliage until runoff, ensuring thorough coverage of both upper and lower leaf surfaces. d. It is best to apply in the early morning or late evening to avoid rapid drying and UV degradation of the spores.

Protocol 5: Seedling Root Dip

-

Materials: T. harzianum spore suspension (1 x 10^7 spores/mL), container for dipping.

-

Procedure: a. Prepare the spore suspension in a container large enough to accommodate the seedling roots. A suggested mixture is 10g of powder formulation per liter of water.[1] b. Gently remove seedlings from their nursery trays and shake off excess soil. c. Dip the entire root system of the seedlings into the T. harzianum suspension for 10-20 minutes.[11] d. Transplant the treated seedlings into their final location immediately after dipping.

IV. Visualizations: Pathways and Workflows

Caption: Experimental workflow for evaluating T. harzianum efficacy.

Caption: T. harzianum-induced systemic resistance signaling pathways.

Caption: Logical relationship of application methods to target diseases.

References

- 1. megbrdc.nic.in [megbrdc.nic.in]

- 2. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Trichoderma and its role in biological control of plant fungal and nematode disease [frontiersin.org]

- 4. indogulfbioag.com [indogulfbioag.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Trichoderma application methods differentially affect the tomato growth, rhizomicrobiome, and rhizosphere soil suppressiveness against Fusarium oxysporum [frontiersin.org]

- 7. gardenerspath.com [gardenerspath.com]

- 8. researchgate.net [researchgate.net]

- 9. Seed treatment with Trichoderma harzianum alleviates biotic, abiotic, and physiological stresses in germinating seeds and seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]